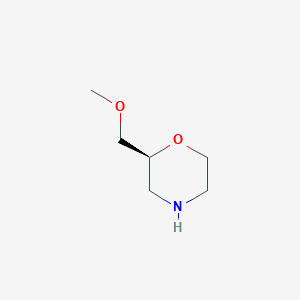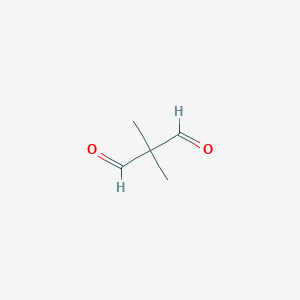
Dimethylmalondialdehyde
Overview
Description
Dimethylmalondialdehyde is an organic compound with the molecular formula C₅H₈O₂. It is also known by its IUPAC name, 2,2-dimethylpropanedial. This compound is characterized by the presence of two aldehyde groups attached to a central carbon atom, which is also bonded to two methyl groups. It is a colorless liquid that is highly reactive due to the presence of the aldehyde functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylmalondialdehyde can be synthesized through various methods. One common method involves the oxidation of 2,2-dimethyl-1,3-propanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation.
Industrial Production Methods
In industrial settings, propanedial, dimethyl- is often produced through the catalytic hydrogenation of dimethyl malonate. This process involves the use of a copper-based catalyst (Cu/SiO₂) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethylmalondialdehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Nucleophilic Addition: Due to the presence of aldehyde groups, it readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents and hydrides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Grignard reagents (RMgX), hydrides (NaBH₄, LiAlH₄)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Nucleophilic Addition: Alcohols and other addition products depending on the nucleophile used
Scientific Research Applications
Dimethylmalondialdehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of biologically active molecules.
Industry: This compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of propanedial, dimethyl- involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic species, leading to the formation of addition products. The compound can also undergo oxidation and reduction reactions, which are facilitated by the presence of electron-donating methyl groups that stabilize the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde: Another dialdehyde with similar reactivity but lacks the stabilizing methyl groups.
Formaldehyde: A simpler aldehyde with only one carbon atom.
Acetaldehyde: Contains an ethyl group instead of the dimethyl groups.
Uniqueness
Dimethylmalondialdehyde is unique due to the presence of two methyl groups, which provide steric hindrance and electron-donating effects. This makes it more stable and less reactive compared to simpler aldehydes like formaldehyde and acetaldehyde. The compound’s unique structure also allows for selective reactions that are not possible with other aldehydes .
Properties
IUPAC Name |
2,2-dimethylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFTLCNQKKVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152140 | |
| Record name | Propanedial, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185-34-8 | |
| Record name | 2,2-Dimethylpropanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedial, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedial, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


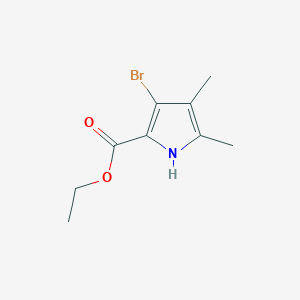

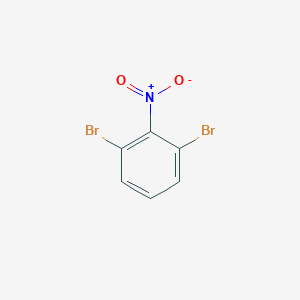
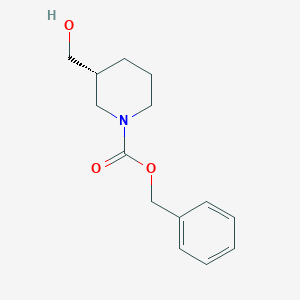
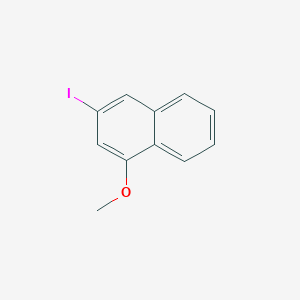

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
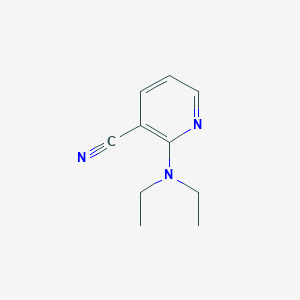
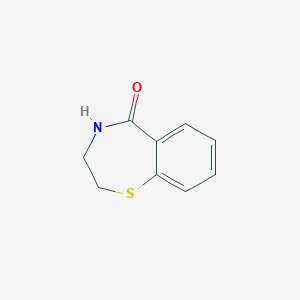
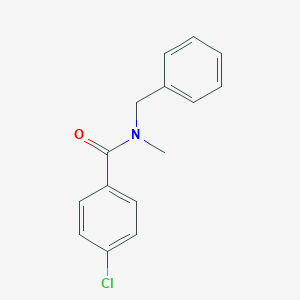
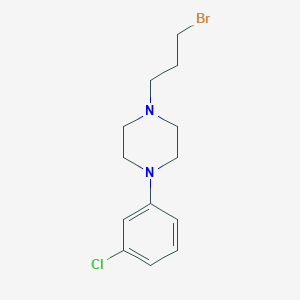
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
